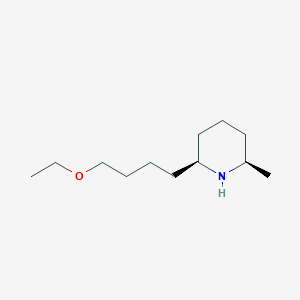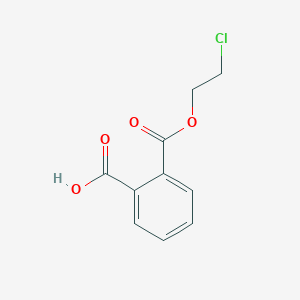
2-((2-Chloroethoxy)carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Chloroethoxy)carbonyl)benzoic acid, also known as phthalic, mono-2-chloroethyl ester, is an organic compound with the molecular formula C₁₀H₉ClO₄ and a molecular weight of 228.63 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-chloroethoxycarbonyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Chloroethoxy)carbonyl)benzoic acid typically involves the esterification of phthalic anhydride with 2-chloroethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The chloro group in the 2-chloroethoxy moiety can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((2-Chloroethoxy)carbonyl)benzoic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for potential use in drug development due to its ability to form derivatives with pharmacological activity.
Industry: Utilized in the production of plasticizers, resins, and other polymeric materials.
Wirkmechanismus
The mechanism of action of 2-((2-Chloroethoxy)carbonyl)benzoic acid involves its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or esterification .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroethyl hydrogen phthalate
- Mono-2-chloroethyl phthalate
Comparison: 2-((2-Chloroethoxy)carbonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. For instance, the presence of the 2-chloroethoxy group allows for unique substitution reactions that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C10H9ClO4 |
|---|---|
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
2-(2-chloroethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO4/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4H,5-6H2,(H,12,13) |
InChI-Schlüssel |
YTFGPKHKZPYPFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


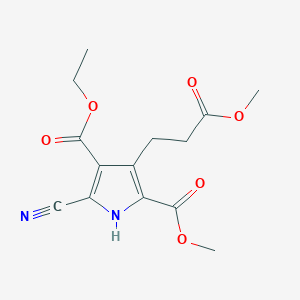
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)

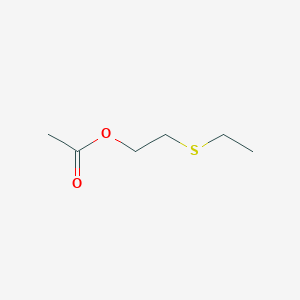
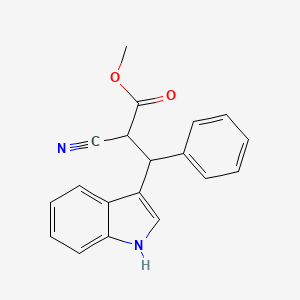

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
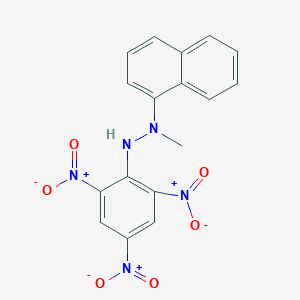
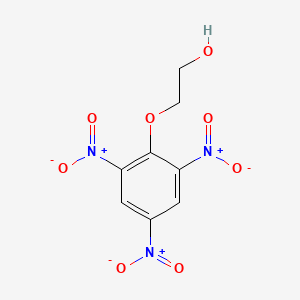
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)


![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
